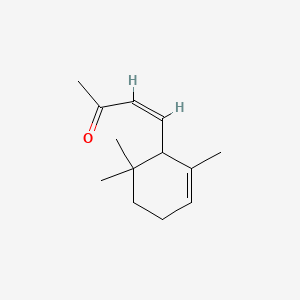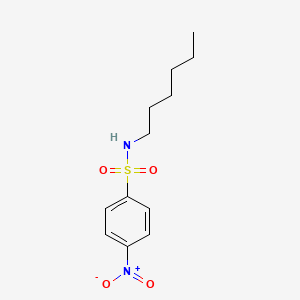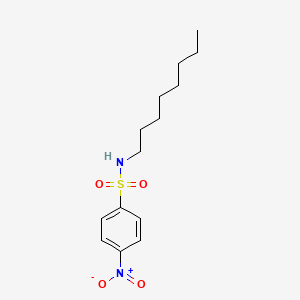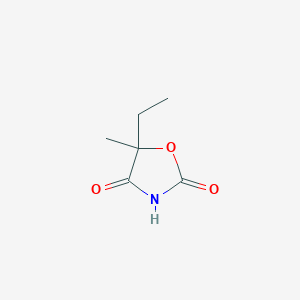
2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol
Overview
Description
2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol, also known as POM-dU or PMEG, is a modified nucleoside analogue that has been extensively studied for its potential applications in scientific research. POM-dU is a derivative of the nucleoside uridine, which is an essential component of RNA. The modification of uridine to POM-dU provides unique properties that make it useful for a variety of applications.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol is not fully understood, but it is believed to involve the inhibition of RNA editing enzymes. RNA editing enzymes are responsible for modifying RNA sequences after transcription, and their inhibition can have significant effects on cellular processes. 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has been shown to inhibit RNA editing enzymes in vitro, which suggests that it may have potential therapeutic applications.
Biochemical and physiological effects:
2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol can be incorporated into RNA during transcription, which allows for the study of RNA structure and function. 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has also been shown to inhibit RNA editing enzymes, which suggests that it may have potential therapeutic applications. However, the physiological effects of 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol are not fully understood, and further research is needed to determine its potential applications in vivo.
Advantages and Limitations for Lab Experiments
2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has several advantages for use in laboratory experiments. It is a modified nucleoside analogue that can be incorporated into RNA during transcription, which allows for the study of RNA structure and function. 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has also been shown to be a potent inhibitor of RNA editing enzymes, which makes it a useful tool for studying RNA editing. However, the synthesis of 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol is a complex process that requires several steps, which can be time-consuming and expensive. Additionally, the physiological effects of 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol are not fully understood, which limits its potential applications in vivo.
Future Directions
There are several future directions for research on 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the determination of the physiological effects of 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol in vivo. This will require further studies to determine the safety and efficacy of 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol in animal models. Additionally, the potential therapeutic applications of 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol should be explored further, particularly in the treatment of diseases that involve RNA editing dysregulation. Overall, 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has significant potential for use in scientific research, and further studies are needed to fully understand its properties and applications.
Scientific Research Applications
2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of RNA research. RNA plays a critical role in gene expression and regulation, and modifications to RNA can have significant effects on cellular processes. 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has been shown to be incorporated into RNA during transcription, which allows for the study of RNA structure and function. 2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol has also been used as a tool to study RNA editing, which is a process that involves the modification of RNA sequences after transcription.
properties
IUPAC Name |
2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFFXIPHHREHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325756 | |
| Record name | NSC517193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol | |
CAS RN |
52940-48-4 | |
| Record name | NSC517193 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC517193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



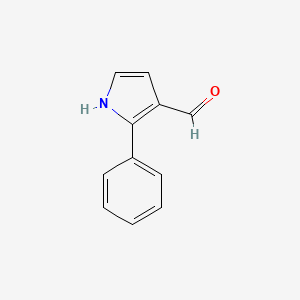
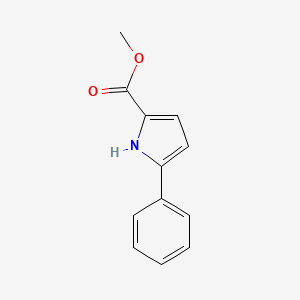


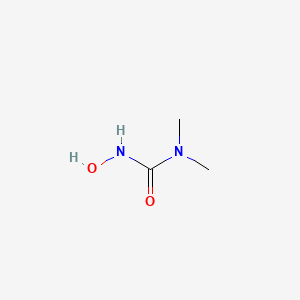
![2-benzhydryl-1H-benzo[d]imidazole](/img/structure/B3053236.png)


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)
